molecular formula C19H27N3O5S B5308121 Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate

Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate

Cat. No.: B5308121
M. Wt: 409.5 g/mol
InChI Key: LNFWPRALVSKKDF-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate is a complex organic compound that features a combination of pyrrolidine, phenyl, sulfonyl, and piperidine moieties

Properties

IUPAC Name

ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S/c1-2-27-18(23)15-9-13-22(14-10-15)28(25,26)17-7-5-16(6-8-17)20-19(24)21-11-3-4-12-21/h5-8,15H,2-4,9-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFWPRALVSKKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as pyrrolidine derivatives and sulfonyl chlorides. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include ethyl esters, amines, and sulfonyl chlorides, with solvents like dichloromethane or ethanol. Reaction conditions often involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction parameters can be precisely controlled. The use of automated systems for reagent addition and temperature control ensures consistency and high yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.

    Sulfonyl compounds: Compounds containing the sulfonyl group, such as sulfonamides and sulfones.

    Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylate and piperidine-2,5-diones.

Uniqueness

Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate is unique due to its combination of functional groups, which may confer distinct biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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